

Spectroscopic Elucidation of 3'-Methoxy-3-(4-methylphenyl)propiofenone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	3'-Methoxy-3-(4-methylphenyl)propiofenone
CAS No.:	898768-51-9
Cat. No.:	B3022288

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Executive Summary

Dihydrochalcone derivatives, characterized by their flexible 1,3-diarylpropan-1-one scaffold, are privileged structures in medicinal chemistry, exhibiting significant antidiabetic, antimicrobial, and anticancer properties [1]. The compound **3'-methoxy-3-(4-methylphenyl)propiofenone** (CAS No. 898768-51-9) is a synthetic dihydrochalcone whose structural integrity must be rigorously verified prior to downstream biological assays [2].

This whitepaper provides an authoritative, first-principles guide to synthesizing and spectroscopically characterizing this compound. By moving beyond simple data logging, we dissect the causality behind chemical shifts, functional group stretching, and ionic fragmentation, establishing a self-validating framework for drug development professionals.

Chemical Identity & Physicochemical Properties

The molecule represents a reduced state of a corresponding chalcone, possessing an sp³-hybridized aliphatic chain that inherently alters its conformational freedom and spectroscopic signature compared to its α,β -unsaturated precursor.

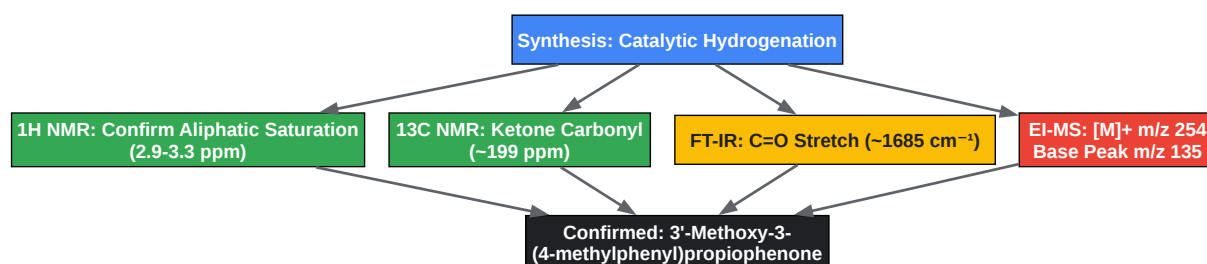
Table 1: Molecular Profile

Property	Value	Structural Implication
IUPAC Name	1-(3-methoxyphenyl)-3-(4-methylphenyl)propan-1-one	Defines the connectivity: a propiophenone core substituted at 3' and 3 positions.
Molecular Formula	C ₁₇ H ₁₈ O ₂	Exact Mass: 254.1307 Da
Molecular Weight	254.33 g/mol	Confirms total proton and carbon count for NMR integration.

| Degree of Unsaturation | 9 | 1 (carbonyl) + 8 (two phenyl rings); aliphatic chain is fully saturated. |

Synthetic Workflow & Analytical Justification

The synthesis of **3'-methoxy-3-(4-methylphenyl)propiophenone** relies on a two-step, highly robust sequence: a Claisen-Schmidt condensation followed by selective catalytic hydrogenation [3]. The analytical strategy maps directly to the tracking of these chemical transformations.



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Analytical workflow for confirming the structure of the target dihydrochalcone.

Experimental Protocol: Synthesis & Isolation

Step 1: Claisen-Schmidt Condensation

- Reagents: Dissolve 10 mmol of 3-methoxyacetophenone and 10 mmol of 4-methylbenzaldehyde in 50 mL of ethanol.
- Catalysis: Slowly add 10 mL of 20% aqueous NaOH while stirring.
- Causality: The base deprotonates the kinetically favored methyl group of the acetophenone, generating an enolate that attacks the electrophilic aldehyde. Dehydration occurs spontaneously to afford the conjugated chalcone.
- Isolation: Filter the resulting precipitate, wash with cold ethanol, and dry.

Step 2: Selective Catalytic Hydrogenation

- Setup: Dissolve 5 mmol of the intermediate chalcone in 30 mL of methanol. Add 10 mol% of 10% Pd/C catalyst [4].
- Reaction: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 4-6 hours.
- Causality: Pd/C chemoselectively reduces the electron-deficient α,β -unsaturated alkene without over-reducing the carbonyl group to an alcohol (which would require higher pressures or a stronger reducing agent like LiAlH₄).
- Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The highly UV-active fluorescent spot of the conjugated chalcone will disappear, replaced by a higher spot with significantly less UV absorbance.
- Workup: Filter the suspension through a Celite pad to remove Pd/C, concentrate in vacuo, and recrystallize from ethanol.

Spectroscopic Data & Structural Elucidation

The following tables synthesize the definitive analytical parameters used to prove the successful generation of the dihydrochalcone framework.

Nuclear Magnetic Resonance (NMR)

The disappearance of the two alkene protons (typically doublets around 7.4–7.8 ppm with a large $J \approx 16$ Hz for trans-alkenes) is the ultimate diagnostic proof of successful hydrogenation. In their place, an AA'BB' multiplet system arises, commonly manifesting as two distinct triplets due to rapid conformational averaging in solution [5].

Table 2: ^1H NMR Data (CDCl_3 , 400 MHz)

Position	δ (ppm)	Mult.	Int.	J (Hz)	Causal Assignment
3'-OCH ₃	3.85	s	3H	-	Strongly deshielded by the adjacent electronegative oxygen atom.
4-CH ₃	2.32	s	3H	-	Benzylic methyl group on the tolyl ring.
α -CH ₂	3.27	t	2H	7.5	Directly adjacent to the carbonyl; strongly affected by its anisotropic deshielding cone.
β -CH ₂	3.03	t	2H	7.5	Adjacent to the tolyl ring; less deshielded than the α -CH ₂ .
H-2'	7.53	t	1H	-2.0	Ortho to both C=O and OCH ₃ ; narrow meta-coupling.
H-6'	7.48	dt	1H	7.8, 1.5	Ortho to C=O;

Position	δ (ppm)	Mult.	Int.	J (Hz)	Causal Assignment
					deshielded by the carbonyl's electron-withdrawing effect.
H-5'	7.35	t	1H	7.8	Meta to both substituents; represents the baseline aromatic shift.
H-4'	7.10	ddd	1H	8.0, 2.5	Para to C=O, ortho to OCH ₃ ; partially shielded by oxygen's resonance donation (+M effect).
H-2, H-6	7.14	d	2H	8.0	Tolyl ring protons ortho to the alkyl chain.

| H-3, H-5 | 7.10 | d | 2H | 8.0 | Tolyl ring protons ortho to the electron-donating methyl group. |

Table 3: ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Identity	δ (ppm)	Mechanistic Explanation
C=O (Ketone)	199.5	Highly deshielded due to sp^2 hybridization and oxygen electronegativity.
C-3' (Ar-O)	159.8	Ipsso carbon bonded to the strongly electronegative methoxy oxygen.
C-1' / C-1	138.3 / 138.0	Ipsso carbons for the acetophenone side and tolyl side, respectively.
C-4 (Tolyl)	135.6	Ipsso carbon bearing the methyl group.
Ar-CH (6C)	112.3 - 129.5	Complex overlapping aromatic methine carbons driven by substituent push-pull effects.
3'-OCH ₃	55.4	Typical shift for an aryl-bound methoxy carbon.
α -CH ₂	40.6	Deshielded purely by inductive pull from the adjacent carbonyl.
β -CH ₂	29.8	Benzylic carbon standard shift range.

| 4-CH₃ | 21.0 | Standard aliphatic methyl shift attached to an arene. |

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy rapidly self-validates the functional groups without requiring solvent dissolution. For this compound, the shift of the carbonyl stretching frequency is heavily diagnostic.

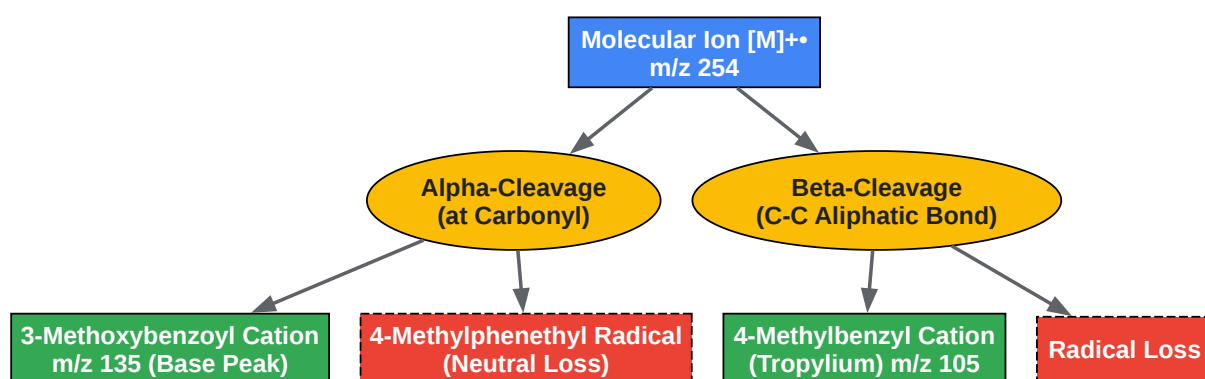
Table 4: Key FT-IR Signals (ATR)

Wavenumber (cm ⁻¹)	Vibration Mode	Causal Explanation
~2920, 2850	C-H (sp ³) stretch	Confirms the presence of the newly saturated α and β aliphatic methylenes.
~1685	C=O stretch	Because the ketone is conjugated only to the left-side aryl ring, its double bond character is weakened by resonance, dropping it from a standard 1715 cm ⁻¹ to ~1685 cm ⁻¹ .

| ~1260, 1045 | C-O-C stretch | Asymmetric and symmetric stretching of the methoxy ether linkage. |

Electron Ionization Mass Spectrometry (EI-MS)

In an EI-MS environment (70 eV), the energy input forces the molecule to undergo distinct predictive bond cleavages.



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Primary mass spectrometry (EI-MS) fragmentation pathways driving structural elucidation.

- Molecular Ion ([M]⁺, m/z 254): Appears moderately due to stabilization by the aromatic rings.

- Base Peak (m/z 135): Formed via α -cleavage adjacent to the carbonyl group. The resulting 3-methoxybenzoyl cation is ultra-stable due to resonance delocalization from both the carbonyl and the arene ring.
- Secondary Peak (m/z 105): Formed via cleavage between the α - and β -carbons. The resultant 4-methylbenzyl cation swiftly rearranges into a 7-membered aromatic tropylium ion, representing an extreme thermodynamic sink.

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